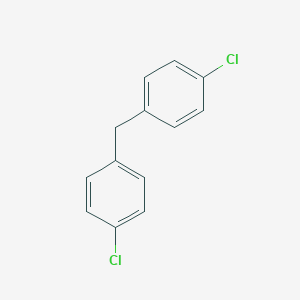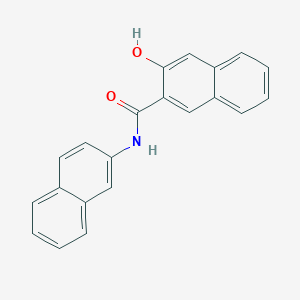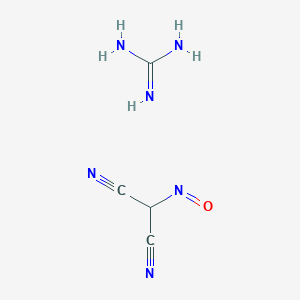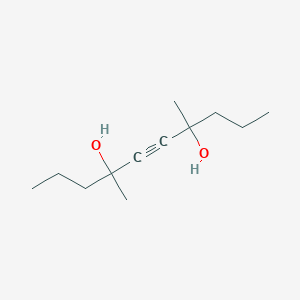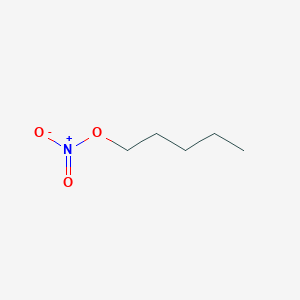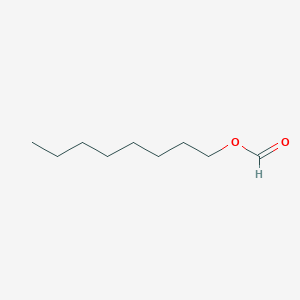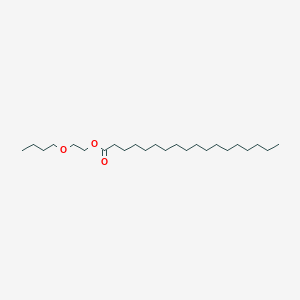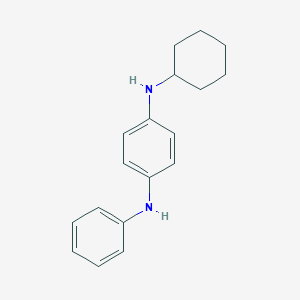
N1-シクロヘキシル-N4-フェニルベンゼン-1,4-ジアミン
概要
説明
N-シクロヘキシル-N'-フェニル-p-フェニレンジアミンは、分子式がC18H22N2、分子量が266.38 g/molである有機化合物です . ゴムやその他のポリマー産業では、抗酸化剤として一般的に使用されます . この化合物は、材料を酸化劣化から保護する能力で知られており、その寿命を延ばし、特性を維持します。
科学的研究の応用
N-シクロヘキシル-N'-フェニル-p-フェニレンジアミンは、科学研究において幅広い用途があります。
化学: ポリマーやその他の材料の合成における抗酸化剤として使用されます。
生物学: 細胞プロセスと酸化ストレスに対する潜在的な影響が研究されています。
医学: 医薬品製剤における潜在的な用途や、酸化損傷に対する保護剤としての用途が調査されています。
作用機序
生化学分析
Cellular Effects
It has been found to have cytotoxic effects on certain cell lines such as A549 and MCF7 . More detailed studies are required to understand its influence on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
合成経路と反応条件
N-シクロヘキシル-N'-フェニル-p-フェニレンジアミンは、N-フェニル-p-フェニレンジアミンとシクロヘキシルアミンを制御された条件下で反応させることにより合成できます . この反応は、通常、触媒の存在下で反応物を加熱し、目的の生成物の形成を促進する必要があります。
工業生産方法
工業的な環境では、N-シクロヘキシル-N'-フェニル-p-フェニレンジアミンの製造には、反応物を混合して特定の温度と圧力にさらして、収率と純度を最適化する、大規模な化学反応器が使用されます . その後、生成物は、結晶化や蒸留などのさまざまな技術で精製されます。
化学反応の分析
反応の種類
N-シクロヘキシル-N'-フェニル-p-フェニレンジアミンは、以下のを含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、キノン誘導体を形成するために酸化される可能性があります。
還元: アミン誘導体を形成するために還元される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
酸化: キノン誘導体。
還元: アミン誘導体。
置換: さまざまな置換芳香族化合物.
類似化合物との比較
類似化合物
N-イソプロピル-N'-フェニル-p-フェニレンジアミン (IPPD): ゴムで使用されるもう1つの抗酸化剤。
N,N'-ジフェニル-p-フェニレンジアミン (DPPD): さまざまな用途で抗酸化剤として使用されています。
N,N'-ジ-sec-ブチル-p-フェニレンジアミン (DBPD): 類似の抗酸化特性を示します.
独自性
N-シクロヘキシル-N'-フェニル-p-フェニレンジアミンは、その特定の分子構造によりユニークです。この構造により、疎水性と親水性の特性のバランスが取れており、さまざまな環境で非常に効果を発揮します . 安定なラジカルを形成する能力と、幅広い材料との適合性は、工業的な用途におけるその有用性をさらに高めています .
特性
IUPAC Name |
1-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMMVODKVLXCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051508 | |
| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-87-1, 28209-54-3 | |
| Record name | N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediamine, N-cyclohexyl-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028209543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,4-Benzenediamine, N1-cyclohexyl-N4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexyl-N'-phenyl-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T29JGK5V4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Flexzone 6H in preventing oxidative degradation of polybutadiene?
A1: Flexzone 6H acts as a primary antioxidant, effectively hindering the oxidative degradation of polybutadiene. Its efficacy stems from two key mechanisms:
- Hydrogen Atom Donation: Flexzone 6H readily donates hydrogen atoms to peroxy radicals generated during the oxidation of polybutadiene. This action effectively disrupts the radical chain reaction, which is the primary driver of polymer degradation. []
- Radical Scavenging: The molecule's structure, featuring three aromatic rings, enables it to effectively capture and neutralize free radicals. These radicals, if left unchecked, would otherwise contribute to further degradation of the polymer chains. []
Q2: How does the performance of Flexzone 6H compare to other antioxidants, such as phenol-based AO2246, in stabilizing polybutadiene?
A2: Studies directly comparing Flexzone 6H and AO2246 in polybutadiene stabilization reveal distinct performance differences []:
- Oxidative Stability: Flexzone 6H exhibits superior performance in enhancing the oxidative stability of polybutadiene. This is evidenced by a substantial 20-fold increase in the Oxidation Induction Time (OIT) compared to unstabilized polybutadiene. This suggests a significantly longer time before the onset of oxidative degradation. []
- Mechanical Properties: Conversely, AO2246 demonstrates a greater positive impact on the mechanical properties of polybutadiene during aging at elevated temperatures (80°C). This improvement is attributed to its ability to integrate into the polymer matrix, facilitated by its hydroxyl (-OH) functional groups. []
Q3: Are there any disadvantages or trade-offs associated with using Flexzone 6H as a stabilizer in polybutadiene?
A3: While Flexzone 6H excels in boosting oxidative stability, it may not offer the same level of enhancement in mechanical properties compared to other antioxidants like AO2246. This highlights a potential trade-off between maximizing oxidative stability and maintaining optimal mechanical characteristics in polybutadiene formulations. []
Q4: What are the broader applications of Flexzone 6H beyond stabilizing polybutadiene for solid propellants?
A4: Flexzone 6H's antioxidant properties extend its utility beyond solid propellants. It finds applications as a stabilizer in various other materials:
- Polyethylene Powder Coatings: In anticorrosion steel pipes, Flexzone 6H is incorporated into polyethylene powder coatings to enhance their longevity and protective capabilities. []
- Waterborne Acrylic Emulsions: Flexzone 6H is also utilized in environmentally friendly waterproof coatings for automobiles. Its inclusion in these coatings, which are based on waterborne acrylic emulsions, contributes to their durability and resistance to environmental degradation. []
- Expandable Polystyrene: To enhance the lifespan of expandable polystyrene, particularly in demanding environments with high UV exposure, Flexzone 6H is incorporated as part of a multi-component anti-aging agent. []
Q5: What is the significance of understanding the structure-activity relationship (SAR) of Flexzone 6H and its analogs?
A5: Research on Flexzone 6H and related p-phenylenediamine compounds highlights the importance of understanding structure-activity relationships. Studies have demonstrated that even subtle structural changes, such as varying the alkyl substituents on the nitrogen atoms, can significantly influence the compound's allergenic potential. For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine exhibited cross-sensitization with Flexzone 6H in some animal models. [] This underscores the need for thorough toxicological evaluations and understanding how structural modifications can impact biological activity and safety profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

